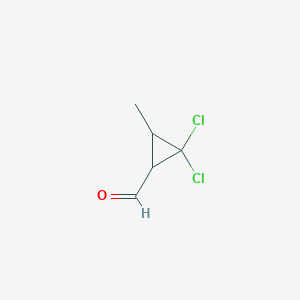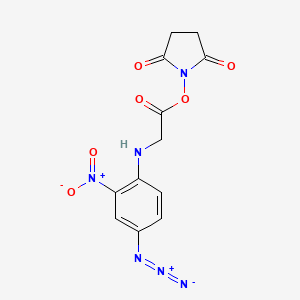
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H10N6O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido-nitrophenyl group. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate typically involves the reaction of N-hydroxysuccinimide (NHS) esters with azido-containing reagents. One common method includes the reaction of azidoacetic acid NHS ester with primary amines at a pH of 7-9 to form a stable amide bond . The reaction conditions often require a controlled environment to ensure the stability of the azido group and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and copper(I) catalysts for cycloaddition reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include amines, triazoles, and other substituted derivatives, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate involves its ability to form stable covalent bonds with target molecules. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles that link the compound to other molecules. This reactivity is harnessed in various applications, such as bioconjugation and material science.
類似化合物との比較
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate include:
N-Succinimidyl-6-(4-azido-2-nitrophenyl)aminohexanoate: Another azido-containing NHS ester used in bioconjugation.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an antiepileptic drug.
Uniqueness
What sets this compound apart is its combination of the azido and nitrophenyl groups, which confer unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and bioconjugation techniques.
特性
CAS番号 |
60177-06-2 |
|---|---|
分子式 |
C12H10N6O6 |
分子量 |
334.24 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2-nitroanilino)acetate |
InChI |
InChI=1S/C12H10N6O6/c13-16-15-7-1-2-8(9(5-7)18(22)23)14-6-12(21)24-17-10(19)3-4-11(17)20/h1-2,5,14H,3-4,6H2 |
InChIキー |
ICVBTVFGCKVHPR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
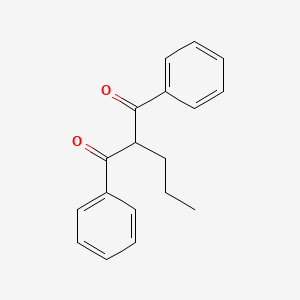
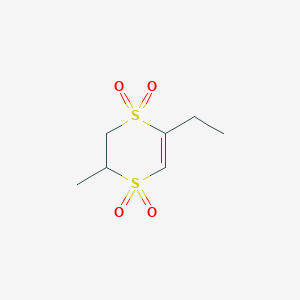
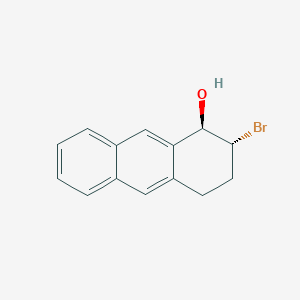
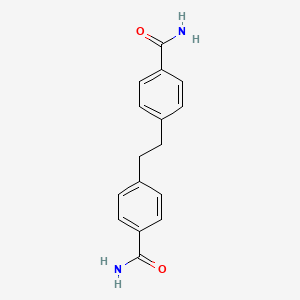
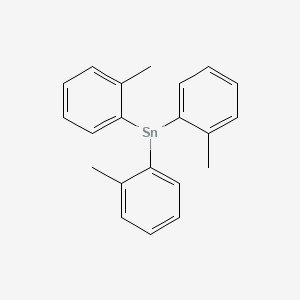
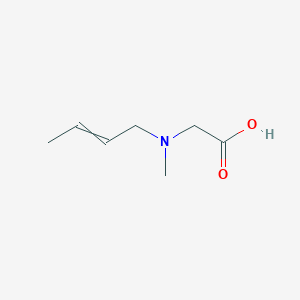
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
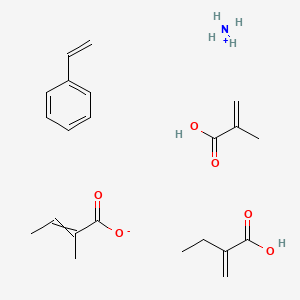
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
